1-(2-Amino-6-chlorophenyl)ethanone
Overview
Description
“1-(2-Amino-6-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 2-amino-6-chlorobenzonitrile . The reaction is carried out in diethyl ether, and the mixture is heated to reflux until all starting material is consumed. The mixture is then cooled and made alkaline by the addition of solid Na2CO3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Compound Synthesis
1-(2-Amino-6-chlorophenyl)ethanone serves as a building block in the synthesis of heterocyclic compounds with applications in pharmaceuticals and drug research. For instance, it is used in the synthesis of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a compound with potential biological activity. This synthesis involves condensation reactions and leads to various derivatives like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity
this compound derivatives have been explored for their antimicrobial properties. A derivative synthesized using 4-chlorophenol demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria (Wanjari, 2020).
Biochemical Research
This compound is also significant in biochemical research, particularly in the study of new psychoactive substances. It assists in understanding the stability and pyrolytic degradation of related compounds (Texter et al., 2018).
Pharmaceutical and Medical Research
Drug Synthesis
It's used in the synthesis of chiral intermediates of antifungal agents like Miconazole. This involves biotransformation using specific bacterial strains for stereoselective synthesis (Miao, Liu, He, & Wang, 2019).
Anti-Inflammatory Compounds
Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing potential as therapeutic agents (Karande & Rathi, 2017).
Anti-HIV Research
Derivatives have been designed and evaluated as inhibitors of HIV-1 RT, contributing to research in HIV treatment (Chander et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(2-amino-6-chlorophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJMCZWNPAUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298359 | |
Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-91-4 | |
Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20895-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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